(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-methylphenyl)imino-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-11-12-20(19(24)13-15)26-23-18(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXGFQDVKMLPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, with CAS Number 1327183-78-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.4 g/mol. The structure includes a chromene core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| CAS Number | 1327183-78-7 |
| Molecular Formula | C23H17FN2O2 |
| Molecular Weight | 372.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have demonstrated potent anticancer effects by inducing cell death through mechanisms involving DNA adduct formation and metabolic activation .
Case Study: Antiproliferative Effects
In a comparative study of fluorinated compounds, it was noted that certain derivatives could inhibit cancer cell growth effectively without the biphasic dose-response typically observed in other chemotherapeutics. This suggests that this compound may share similar beneficial properties .
The proposed mechanism for the anticancer activity of this compound involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules. This binding is crucial for its antiproliferative effects, as it can lead to cellular damage and apoptosis in sensitive cancer cells .
In Vitro Studies
In vitro studies have shown that derivatives of chromene compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Table: Summary of In Vitro Studies on Chromene Derivatives
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Breast Cancer | 5 | Induction of apoptosis |
| Study B | Renal Cancer | 10 | ROS generation and DNA damage |
| Study C | Ovarian Cancer | 7 | Activation of caspases |
Clinical Implications
While preclinical studies are promising, clinical data on this compound specifically is limited. However, the structural similarities with other active compounds suggest potential for clinical trials aimed at evaluating efficacy and safety profiles in human subjects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound’s structural analogs differ in substituents on the imino-phenyl ring and the carboxamide group. Key examples include:
*Calculated based on structural analysis.
Key Observations:
- Electron-donating groups (CH3): Improve metabolic stability but may reduce reactivity compared to halogenated analogs. Bulkier groups (tetrahydrofuran, acetyl): Influence solubility and bioavailability. For example, the THF-methyl group in likely enhances water solubility compared to the target’s N-phenyl group.
Lipophilicity :
- The target compound’s log P (estimated) falls between the more lipophilic 2-chloro-4-fluorophenyl analog and the less lipophilic N-acetyl derivative .
Q & A
Q. What are the standard synthetic protocols for (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 2-fluoro-4-methylbenzaldehyde and N-phenyl-2H-chromene-3-carboxamide under alkaline conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol . Key steps include:
- Reaction Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection influence yield. For example, K₂CO₃ in ethanol at 70°C achieves ~75% yield.
- Purification : Column chromatography or recrystallization is used to isolate the product.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks reaction progress .
Q. How is the molecular structure of this compound characterized spectroscopically?
Methodological Answer: Structural confirmation relies on:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows distinct signals for the imine proton (δ 8.4–8.6 ppm) and chromene aromatic protons (δ 6.8–7.9 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and fluoro-substituted phenyl carbons .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₂₃H₁₈FN₂O₂) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the imine group (Z/E isomerism)?
Methodological Answer: The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and the chromene carbonyl group. Key factors include:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the transition state .
- Temperature : Lower temperatures (0–25°C) reduce thermal randomization, preserving the Z-configuration .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) confirms stereochemistry. For example, a dihedral angle of 15.2° between the chromene and phenyl rings indicates planarity in the Z-isomer .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar chromene derivatives?
Methodological Answer: Discrepancies arise from substituent effects and assay conditions. Approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the phenyl ring (e.g., Cl vs. F at position 2) reveals that electron-withdrawing groups enhance anticancer activity (e.g., IC₅₀ = 12 μM vs. 25 μM for HCT116 cells) .
- Standardized Assays : Reproducing bioactivity under controlled conditions (e.g., ATP-based cytotoxicity assays with 48-hour incubation) minimizes variability .
- Meta-Analysis : Cross-referencing data from independent studies identifies outliers. For example, conflicting solubility data (DMSO vs. ethanol) may reflect aggregation effects .
Key Considerations for Experimental Design
- Crystallization : Use slow evaporation from ethanol to obtain diffraction-quality crystals for SHELXL refinement .
- Reaction Monitoring : Combine TLC with HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
- Biological Assays : Include positive controls (e.g., doxorubicin) and measure cytotoxicity at multiple time points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
